N-Boc-4-methylene-L-proline
Overview
Description
N-Boc-4-methylene-L-proline, also known as 1-[(tert-butoxy)carbonyl]-4-methylidenepyrrolidine-2-carboxylic acid, is a chemical compound with the molecular formula C11H17NO4 . It is white to beige in appearance .
Molecular Structure Analysis
The molecular structure of N-Boc-4-methylene-L-proline consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule contains a total of 33 bonds, including 16 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also features 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
N-Boc-4-methylene-L-proline has a density of 1.2±0.1 g/cm³ , a boiling point of 349.9±42.0 °C , and a flash point of 165.4±27.9 °C . It has a molar refractivity of 57.8±0.4 cm³ , a polar surface area of 67 Ų , and a molar volume of 192.4±5.0 cm³ . The compound is insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Peptide Synthesis : Boc-protected fluoroproline derivatives, including N-Boc-4-fluoro-L-proline, are used in peptide synthesis. For example, Boc-cis-4-fluoro-L-proline has been synthesized from trans-4-hydroxy-L-proline methyl ester (Demange, Ménez, & Dugave, 1998).
- Synthesis of Pharmaceutical Compounds : N-Boc-4-fluoro-L-proline methyl ester was used in the multi-step synthesis of cis-LC15-0133 Tartrate, a dipeptidyl peptidase IV inhibitor (Kim, Kim, Lee, & Shin, 2008).
Application in Catalysis
- Chiral Ligand in Catalysis : Boc-L-proline has been used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, demonstrating the utility of proline in asymmetric catalysis (Zhou et al., 2004).
Analytical and Separation Techniques
- Chiral Separation : Proline derivatives, including Boc-proline, have been separated using high-performance liquid chromatography (HPLC), highlighting their role in the synthesis of pharmaceutical compounds (Zhao & Pritts, 2007).
Biomedical Applications
Peptide Bond Isomerization : N-Boc-protected α-methyl-L-proline and related compounds have been studied for their role in peptide bond isomerization, which is crucial in understanding protein folding and stability (Torbeev et al., 2012).
Potential in HIV Research : Although N-Fmoc-4-fluoro-L-proline methyl ester showed no anti-HIV activity in one study, its synthesis and incorporation into fluoropeptides highlight its potential utility in biomedical research (Tran et al., 1997).
Synthesis of Cyclic Tetrapeptides : N-Boc-l-prolyl-l-N-methylleucine-OH, a derivative of proline, was used in the synthesis of a marine bacteria-derived cyclic tetrapeptide, which exhibited promising biological activities (Dahiya et al., 2018).
Safety And Hazards
N-Boc-4-methylene-L-proline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep at rest . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617427 | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-methylene-L-proline | |
CAS RN |
84348-38-9 | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BOC-4-METHYLENE-L-PROLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.